molecular formula C14H20ClN3O2 B2776177 N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034447-74-8

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2776177
CAS No.: 2034447-74-8
M. Wt: 297.78
InChI Key: MKGXWINVXQKJOB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.

    Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.

    Attachment of the tert-butyl group: This can be accomplished using tert-butylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-((3-bromopyridin-4-yl)oxy)pyrrolidine-1-carboxamide
  • N-(tert-butyl)-3-((3-fluoropyridin-4-yl)oxy)pyrrolidine-1-carboxamide
  • N-(tert-butyl)-3-((3-methylpyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)17-13(19)18-7-5-10(9-18)20-12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWINVXQKJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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